molecular formula C32H42O16 B1678389 Pinoresinoldiglucosid CAS No. 63902-38-5

Pinoresinoldiglucosid

Katalognummer: B1678389
CAS-Nummer: 63902-38-5
Molekulargewicht: 682.7 g/mol
InChI-Schlüssel: ZJSJQWDXAYNLNS-FUPWJLLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pinoresinol-Diglucosid ist eine Glykosid-Lignan-Verbindung, genauer gesagt (+)-1-Pinoresinol 4,4′-di-O-β-D-Glucopyranosid. Diese Verbindung kommt natürlich in verschiedenen Pflanzen vor, darunter die Rinde von Eucommia ulmoides, einem traditionellen chinesischen Heilkraut. Pinoresinol-Diglucosid ist für seine vielfältigen pharmakologischen Aktivitäten bekannt, wie z. B. blutdrucksenkende, entzündungshemmende, antioxidative und krebshemmende Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pinoresinol diglucoside exhibits several pharmacological activities, including:

  • Anti-inflammatory Effects : PDG has been shown to reduce neuroinflammation and neuronal apoptosis through modulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease .
  • Antioxidant Activity : PDG can alleviate oxidative stress, which is crucial in conditions like ischemia/reperfusion injury. It has demonstrated the ability to reduce infarct volume and improve neurological functions in animal models .
  • Bone Health : Research indicates that PDG promotes bone formation and mitigates osteoporosis by activating Wnt signaling pathways and inhibiting osteoclast differentiation .

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease

A study involving mice with induced Alzheimer’s disease demonstrated that administration of Pinoresinol diglucoside significantly reversed memory impairments. Behavioral tests such as the Morris water maze indicated enhanced cognitive function following treatment with PDG .

Case Study 2: Osteoporosis Management

In a model of dexamethasone-induced osteoporosis, PDG was shown to promote bone formation and activate Wnt signaling pathways, suggesting its potential as a therapeutic agent for osteoporosis management .

Data Tables

The following table summarizes key findings related to the applications of Pinoresinol diglucoside:

Application AreaStudy FocusKey Findings
NeuroprotectionAlzheimer’s disease modelPDG reduced neuroinflammation and improved memory function in mice .
Bone HealthOsteoporosis modelPromoted bone formation; inhibited osteoclast differentiation via Wnt signaling activation .
Ischemia/ReperfusionBrain injury modelReduced infarct volume and improved neurological outcomes through antioxidant effects .

Wirkmechanismus

Target of Action

Pinoresinol diglucoside (PDG) primarily targets α-glucosidase , an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . PDG also interacts with the AKT/mTOR/NF-κB signaling pathway .

Mode of Action

PDG serves as an α-glucosidase inhibitor , thereby slowing down the conversion of carbohydrates to glucose . This action can be beneficial in managing blood sugar levels, making PDG potentially useful as an antidiabetic agent . In the AKT/mTOR/NF-κB signaling pathway, PDG prevents the activation of this pathway, thereby exerting its protective effects .

Biochemical Pathways

PDG is involved in the phenylpropanoid pathway , a metabolic pathway that produces flavonoids, tannins, and other important compounds in plants . PDG also influences the Wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation .

Pharmacokinetics

PDG exhibits good solubility in PBS (pH 7.4), indicating that it is a soluble compound . It has moderate plasma protein binding activities (average binding rate in human plasma: 45.21%) and a low metabolic rate (t1/2 in human liver microsome: 1004.8 min) . The results of pharmacokinetic studies indicate that PDG might be eliminated less quickly than pinoresinol from the rat plasma, and its cumulative urinary excretion was much lower .

Result of Action

PDG has been found to have several pharmacological activities. It is a potent antihypertensive, anti-inflammatory, and antioxidant agent . It also exerts tumor-suppressive and anti-osteoporotic properties . PDG can attenuate neuroinflammation, neuronal apoptosis, and oxidative stress .

Action Environment

The action, efficacy, and stability of PDG can be influenced by various environmental factors. For instance, the presence of glucose can affect the absorption, distribution, metabolism, and elimination (ADME) properties of PDG

Biochemische Analyse

Biochemical Properties

PDG interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit α-glucosidase, an enzyme that catalyzes the conversion of carbohydrates to glucose in the small intestine . This suggests that PDG could potentially be used as an antidiabetic agent .

Cellular Effects

PDG has been shown to have various effects on cells and cellular processes. For example, it has been found to exhibit concentration-dependent vasorelaxation effects on isolated phenylephrine-induced aortic rings . Additionally, it has been shown to promote osteogenic differentiation of human bone marrow mesenchymal stem cells and MC3T3-E1 cells, suggesting a protective role in osteoporosis .

Molecular Mechanism

The molecular mechanism of PDG involves binding interactions with biomolecules and changes in gene expression. For instance, PDG has been found to bind to plasma proteins, with an average binding rate in human plasma of 45.21%

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDG can change over time. For example, it has been found that PDG has a low metabolic rate, with a half-life in human liver microsomes of 1004.8 minutes . This suggests that PDG is relatively stable and may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of PDG can vary with different dosages in animal models. For instance, pharmacokinetic studies have indicated that PDG might be eliminated less quickly than pinoresinol from rat plasma

Metabolic Pathways

PDG is involved in various metabolic pathways. For example, it is produced through the phenylpropanoid pathway in plants . It interacts with enzymes such as UDP-glycosyltransferases, which are key enzymes involved in the biosynthesis of PDG .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Pinoresinol-Diglucosid kann durch Biokonversionsmethoden unter Verwendung von endophytischen Pilzen wie Phomopsis sp. XP-8 synthetisiert werden. Das Verfahren beinhaltet die Kultivierung des Pilzes in einem Medium, das Substrate wie Phenylalanin, Tyrosin, Leucin, Zimtsäure und p-Cumarinsäure enthält. Die Zugabe von Glucose ist entscheidend für die Produktion von Pinoresinol-Diglucosid .

Industrielle Produktionsverfahren: Die industrielle Produktion von Pinoresinol-Diglucosid kann durch Co-Kultivierung mit Resveratrol-produzierenden Alternaria sp. MG1-Sporen und Zugabe von Tu-chung-Rinde zum Medium gesteigert werden. Ultraschallbehandlung und die Zugabe von Ethanol und Natriumbutyrat wurden ebenfalls untersucht, um die Ausbeute zu verbessern .

Vergleich Mit ähnlichen Verbindungen

Pinoresinol-Diglucosid wird mit anderen Lignan-Glykosiden wie Pinoresinol-Monoglucosid und Pinoresinol verglichen:

Ähnliche Verbindungen:

  • Pinoresinol-Monoglucosid
  • Pinoresinol
  • Secoisolariciresinol
  • Lariciresinol

Pinoresinol-Diglucosid zeichnet sich durch seine verbesserte Löslichkeit, Stabilität und ein breites Spektrum an pharmakologischen Aktivitäten aus, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Biologische Aktivität

Pinoresinol diglucoside (PDG) is a lignan compound primarily found in various plants, including Eucommia ulmoides. It has garnered attention due to its diverse biological activities, particularly its potential in cardiovascular health, anti-inflammatory effects, and metabolic regulation. This article delves into the biological activity of PDG, highlighting key research findings, case studies, and data tables that illustrate its pharmacological properties.

1. Cardiovascular Protection

Research indicates that PDG exhibits protective effects against oxidative stress and endothelial dysfunction, primarily induced by oxidized low-density lipoprotein (oxLDL). In a study involving human umbilical vein endothelial cells (HUVECs), PDG was shown to:

  • Inhibit Apoptosis : Treatment with PDG significantly reduced oxLDL-induced apoptosis from 25.7% to 17.2% at a concentration of 0.1 μmol/L and completely abrogated apoptosis at 1 μmol/L .
  • Alleviate Oxidative Stress : PDG reduced reactive oxygen species (ROS) levels by over 20% and inhibited lipid peroxidation by approximately 80% in oxLDL-treated HUVECs .
  • Enhance Nitric Oxide Production : PDG restored nitric oxide (NO) production in HUVECs that were inhibited by oxLDL .

2. Anti-inflammatory Effects

PDG has been observed to modulate inflammatory responses. It inhibits the expression of genes involved in inflammation and cell adhesion, such as Lox-1 and CAM1. This effect is mediated through the inhibition of the p38MAPK/NF-κB signaling pathway, which is activated by oxLDL .

Pharmacological Properties

ADME Characteristics

A study on the absorption, distribution, metabolism, and excretion (ADME) properties of PDG revealed:

  • Kinetic Solubility : PDG demonstrated favorable solubility in phosphate-buffered saline (PBS).
  • Permeability : The compound showed good permeability across monolayer cell models, indicating potential bioavailability.
  • Protein Binding : PDG exhibited moderate protein binding rates, which may influence its pharmacokinetic profile .

Case Studies

Case Study 1: Metabolic Regulation

In a study investigating the effects of PDG on glucose metabolism, it was identified as a putative alpha-glucosidase inhibitor. This suggests potential applications in managing diabetes by regulating postprandial blood glucose levels .

Case Study 2: Immune Modulation

Another study highlighted the immunomodulatory effects of PDG on macrophages. The compound inhibited nitric oxide production induced by lipopolysaccharides (LPS), suggesting its role in modulating immune responses .

Data Table

Biological ActivityEffect ObservedReference
Apoptosis InhibitionReduced from 25.7% to 17.2%
ROS ReductionDecreased by >20%
Lipid Peroxidation InhibitionInhibited by ~80%
NO Production RestorationFully restored in HUVECs
Alpha-Glucosidase InhibitionIdentified as a potential inhibitor
Immune Response ModulationInhibited NO production from macrophages

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSJQWDXAYNLNS-FUPWJLLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213522
Record name Pinoresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63902-38-5
Record name Pinoresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinoresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.